WWL123

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

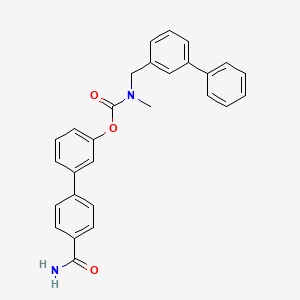

[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMMESWNJMOPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide on the Biological Activity of the WWL123 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound WWL123 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), a key regulator of the endocannabinoid system. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, and summarizing key quantitative data from in vitro and in vivo studies. The primary therapeutic potential of this compound has been identified in the field of neurology, specifically as an antiepileptic agent. This document includes detailed experimental protocols for the assays used to characterize this compound and visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a carbamate-based small molecule that has garnered significant interest for its specific and potent inhibition of α/β-hydrolase domain 6 (ABHD6). ABHD6 is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system. By inhibiting ABHD6, this compound effectively increases the levels of 2-AG, thereby modulating endocannabinoid signaling. This activity has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological disorders, particularly epilepsy. This guide will delve into the technical details of its biological activity, supported by experimental evidence.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 0.43 µM (430 nM) | α/β-hydrolase domain 6 (ABHD6) | [1][2][3][4][5][6] |

| Selectivity | >10-fold | Over a panel of ~35 other serine hydrolases | [6] |

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Key Findings | Reference |

| Pentylenetetrazole (PTZ)-induced seizures (mice) | Antiepileptic | Blocks PTZ-induced seizures. | [3][4] |

| R6/2 mice (model for Huntington's disease) | Antiepileptic | Blocks spontaneous seizures. | [3][4] |

| Diet-induced obese mice (study with analogue WWL113) | Improved metabolic parameters | Enhanced insulin sensitivity and glucose tolerance. | [7] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of ABHD6. This inhibition leads to a cascade of downstream signaling events, which can be broadly categorized into endocannabinoid-dependent and endocannabinoid-independent pathways.

Endocannabinoid-Dependent Pathway

The canonical signaling pathway influenced by this compound involves the modulation of the endocannabinoid system.

-

Inhibition of ABHD6: this compound covalently binds to the active site of ABHD6, inactivating the enzyme.

-

Increased 2-AG Levels: The inhibition of ABHD6 leads to a localized increase in the concentration of the endocannabinoid 2-arachidonoylglycerol (2-AG), as its degradation is prevented.

-

Cannabinoid Receptor Activation: Elevated levels of 2-AG result in the enhanced activation of cannabinoid receptors, primarily CB1 and CB2.[1]

Figure 1. Endocannabinoid-Dependent Signaling Pathway of this compound.

Endocannabinoid-Independent Pathways

Interestingly, some of the key biological effects of this compound, particularly its antiepileptic activity, have been shown to be independent of the CB1 and CB2 receptors. This suggests the involvement of alternative signaling pathways.

-

GABA-A Receptor Modulation: The antiepileptic effects of this compound are dependent on the GABA-A receptor.[4] It is hypothesized that the increased levels of 2-AG may directly or indirectly modulate the activity of GABA-A receptors, leading to an enhanced inhibitory neurotransmission.[1]

-

AMPA Receptor Trafficking: ABHD6 has been shown to interact with AMPA receptors and regulate their trafficking to the postsynaptic membrane.[2][8] By inhibiting ABHD6, this compound may influence glutamatergic signaling, although the precise mechanism and its contribution to the overall pharmacological effect are still under investigation.[2][8]

Figure 2. Endocannabinoid-Independent Signaling Pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro ABHD6 Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol is a representative method for determining the IC50 of an inhibitor against a serine hydrolase like ABHD6.

Objective: To determine the concentration of this compound required to inhibit 50% of ABHD6 activity.

Materials:

-

HEK293 cells or other suitable cell line expressing ABHD6.

-

This compound compound.

-

Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-based probe with a reporter tag like biotin or a fluorophore).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads (for biotinylated probes).

-

SDS-PAGE gels and western blotting apparatus.

-

Antibodies for detection (e.g., anti-ABHD6, streptavidin-HRP).

Procedure:

-

Cell Culture and Treatment: Culture HEK293 cells to ~80-90% confluency. Pre-incubate the cells with varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) for a specified time (e.g., 1 hour) at 37°C. A vehicle control (e.g., DMSO) should be included.

-

Probe Labeling: Add the serine hydrolase ABP to the treated cells at a final concentration optimized for labeling (e.g., 1 µM) and incubate for a further specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Affinity Purification (for biotinylated probes): Incubate the lysates with streptavidin-agarose beads to pull down the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

SDS-PAGE and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody against ABHD6 or with streptavidin-HRP to detect the labeled enzyme.

-

Data Analysis: Quantify the band intensities for each this compound concentration. Plot the percentage of ABHD6 inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 3. Workflow for Competitive Activity-Based Protein Profiling.

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a common method to assess the anticonvulsant activity of a compound in mice.

Objective: To evaluate the efficacy of this compound in preventing or reducing the severity of chemically-induced seizures.

Materials:

-

Male C57BL/6 mice (or other suitable strain).

-

This compound compound.

-

Pentylenetetrazole (PTZ).

-

Vehicle for this compound and PTZ (e.g., saline, DMSO/Tween/saline mixture).

-

Observation chambers.

-

Video recording equipment (optional).

-

Racine's scale for seizure scoring.

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing and experimental conditions for at least one week prior to the experiment.

-

Compound Administration: Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg) or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined time before PTZ administration (e.g., 30-60 minutes).

-

PTZ Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.) to induce seizures.

-

Observation and Scoring: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for seizure activity for a set period (e.g., 30 minutes). Score the seizure severity at regular intervals using a standardized scale such as Racine's scale (Stage 0: no response; Stage 1: facial and ear twitching; Stage 2: myoclonic jerks; Stage 3: clonic forelimb convulsions; Stage 4: clonic convulsions with rearing; Stage 5: tonic-clonic convulsions with loss of posture).

-

Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure score for each animal.

-

Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine the anticonvulsant efficacy of this compound.

References

- 1. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Unraveling the Mystery of Insulin Resistance: From Principle Mechanistic Insights and Consequences to Therapeutic Interventions [mdpi.com]

- 5. Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

Investigating the Antiepileptic Properties of WWL123: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide and necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This document provides a technical overview of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), for its potential as a novel antiepileptic drug (AED). This compound has demonstrated significant anticonvulsant effects in preclinical models of both chemically-induced and spontaneous seizures.[1][2] Its mechanism of action, which is distinct from many conventional AEDs, involves the modulation of the endocannabinoid system to enhance GABAergic inhibition. This guide details the pharmacology of this compound, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of its mechanism and the scientific workflow for its evaluation.

Introduction to this compound

This compound is a brain-penetrant, carbamate-based small molecule inhibitor targeting the serine hydrolase ABHD6.[3][4] This enzyme is a key regulator of the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling lipid that modulates neurotransmission. By inhibiting ABHD6, this compound prevents the degradation of 2-AG in the brain, leading to its accumulation and subsequent downstream effects on neuronal excitability. The antiepileptic activity of this compound is notable for being dependent on GABA-A receptors but independent of the canonical cannabinoid receptors CB1 and CB2, suggesting a novel therapeutic pathway.

Mechanism of Action

The primary mechanism of this compound's antiepileptic action is the inhibition of ABHD6. ABHD6 is responsible for hydrolyzing the endocannabinoid 2-AG, thereby controlling its local concentration and signaling activity at the synapse.

-

Inhibition of ABHD6: this compound selectively binds to and inhibits ABHD6.[1]

-

Increased 2-AG Levels: This inhibition leads to an accumulation of 2-AG at the synapse.

-

Modulation of GABAergic Transmission: While independent of CB1/CB2 receptors, the elevated 2-AG levels ultimately enhance the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.

-

Reduced Neuronal Excitability: The potentiation of GABA-A receptor-mediated inhibition leads to a stabilization of neuronal membranes and a reduction in the hyperexcitability that underlies seizure activity.

Quantitative Preclinical Data

The efficacy and potency of this compound have been quantified in several key assays. The data highlights its selective activity and performance in established preclinical epilepsy models.

| Parameter | Value | Assay / Model | Source |

| Potency | |||

| IC₅₀ vs. ABHD6 | 0.43 µM (430 nM) | Enzyme Inhibition Assay | [1] |

| Selectivity | >10-fold | Against a panel of ~35 other serine hydrolases | [4] |

| Efficacy | |||

| Seizure Model 1 | Blocks seizures | Pentylenetetrazole (PTZ)-induced seizure model in mice | [1][2] |

| Seizure Model 2 | Blocks spontaneous seizures | R6/2 mouse model of Huntington's disease | [1] |

| Pharmacokinetics | |||

| Blood-Brain Barrier | Brain Penetrant | In vivo mouse studies | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key in vivo models used to assess this compound's antiepileptic properties.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is a standard screening paradigm for identifying compounds with anticonvulsant activity against generalized seizures.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Acclimation: Animals are acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

A cohort of mice is treated with this compound, typically via intraperitoneal (IP) injection. The compound is dissolved in a suitable vehicle (e.g., DMSO, then diluted in saline).

-

A control group receives a vehicle-only injection.

-

Dosage and pre-treatment time (e.g., 30-60 minutes) should be optimized based on pharmacokinetic data.

-

-

PTZ Induction:

-

A convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered via IP or subcutaneous injection.

-

-

Observation:

-

Mice are immediately placed in individual observation chambers.

-

Behavior is recorded for 30 minutes post-PTZ injection.

-

Seizure activity is scored using a standardized scale (e.g., Racine scale), noting the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

-

-

Data Analysis: The percentage of animals protected from tonic-clonic seizures and the delay in seizure onset are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Fisher's exact test, Mann-Whitney U test).

Protocol: Spontaneous Seizure Monitoring in R6/2 Mice

The R6/2 mouse model for Huntington's disease exhibits a phenotype that includes spontaneous, recurrent seizures, making it a valuable model for assessing efficacy against non-induced seizures.

-

Animals: R6/2 transgenic mice and wild-type littermate controls.

-

EEG Implantation:

-

At an appropriate age (e.g., 8-10 weeks), mice are surgically implanted with cortical electrodes for continuous electroencephalogram (EEG) monitoring.

-

Animals are allowed to recover for at least one week post-surgery.

-

-

Baseline Monitoring:

-

Continuous video-EEG is recorded for a baseline period (e.g., 48-72 hours) to determine the frequency and duration of spontaneous seizures for each animal.

-

-

Drug Administration:

-

Following baseline recording, mice begin a chronic dosing regimen with this compound or vehicle, administered in their food, drinking water, or via daily injections.

-

-

Treatment Monitoring:

-

Continuous video-EEG recording is maintained throughout the treatment period (e.g., 2-4 weeks).

-

-

Data Analysis:

-

EEG recordings are analyzed to quantify seizure frequency, duration, and severity during the treatment phase.

-

These data are compared to the baseline recordings for each animal (within-subject comparison) and between the this compound and vehicle groups (between-subject comparison) using statistical methods like repeated measures ANOVA.

-

Conclusion and Future Directions

This compound represents a promising antiepileptic compound with a novel mechanism of action centered on the inhibition of ABHD6. Its ability to block both induced and spontaneous seizures in preclinical models provides a strong rationale for further development.[1] Future research should focus on comprehensive dose-response studies, a detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, and evaluation in other models of pharmacoresistant epilepsy. Investigating the long-term safety and tolerability of chronic ABHD6 inhibition will be critical for its potential translation into a clinical candidate for the treatment of epilepsy.

References

WWL123 selectivity for ABHD6 over other serine hydrolases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of WWL123, a potent and brain-penetrant inhibitor of the serine hydrolase α/β-hydrolase domain containing 6 (ABHD6). Understanding the selectivity of a chemical probe is critical for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes key quantitative data, details the experimental protocols used to determine selectivity, and visualizes the relevant biological and experimental frameworks.

Introduction to ABHD6 and this compound

ABHD6 is a key enzyme in the endocannabinoid system (ECS), responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[1][2] While monoacylglycerol lipase (MAGL) is the primary catabolic enzyme for 2-AG, accounting for approximately 85% of its hydrolysis in the brain, ABHD6 and ABHD12 regulate the remaining pool.[3] Specifically, ABHD6 is localized on the postsynaptic membrane of neurons, where it is strategically positioned to modulate the levels of 2-AG available for retrograde signaling to presynaptic cannabinoid receptors (CB1Rs).[4] By controlling 2-AG availability, ABHD6 plays a crucial role in synaptic plasticity, neuroinflammation, and other neurological processes.[1][5]

This compound is a carbamate-based compound identified as a potent, irreversible inhibitor of ABHD6.[6][7] Its ability to cross the blood-brain barrier makes it a valuable tool for studying the in vivo functions of ABHD6.[8][9] The utility of such a probe is, however, highly dependent on its selectivity for the intended target over other related enzymes, particularly within the large and diverse serine hydrolase superfamily.

Data Presentation: this compound Selectivity Profile

The selectivity of this compound has been primarily characterized using activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing enzyme activity directly in complex biological systems.

| Target Enzyme | Inhibitor | IC50 Value | Selectivity Notes | Reference |

| ABHD6 | This compound | 430 nM | Potent inhibition of the primary target. | [8][9][10] |

| Other Serine Hydrolases | This compound | > 4.3 µM (estimated) | Demonstrated over 10-fold selectivity for ABHD6 when screened against a panel of approximately 35 other serine hydrolases in vitro. | [2] |

| Brain Serine Hydrolases (in vivo) | This compound | Not Applicable | In vivo administration to mice (5-20 mg/kg) resulted in selective inactivation of ABHD6 among ~50 brain serine hydrolases detected by competitive ABPP. | [11] |

Experimental Protocols: Determining Inhibitor Selectivity

The primary methodology used to establish the selectivity of this compound is Competitive Activity-Based Protein Profiling (Competitive ABPP) . This technique allows for the assessment of an inhibitor's potency and selectivity against an entire enzyme family in a native biological context.

Principle of Competitive ABPP

Competitive ABPP measures the ability of an inhibitor (like this compound) to block the binding of a broad-spectrum, active-site-directed chemical probe. The probe is designed to covalently modify the active site of many members of an enzyme family (e.g., serine hydrolases). The general probe is tagged with a reporter handle (e.g., a fluorophore or biotin) for visualization or enrichment. By pre-incubating the proteome with the test inhibitor, active enzymes that are targeted by the inhibitor will be blocked and thus unavailable to react with the tagged probe. The reduction in probe labeling for a specific enzyme is directly proportional to the inhibitor's occupancy and potency.

Step-by-Step Methodology

-

Proteome Preparation : A complex proteome (e.g., mouse brain lysate or membrane fraction) is prepared, keeping enzymes in their native, active state.

-

Inhibitor Incubation : The proteome is incubated with varying concentrations of the test inhibitor (this compound) for a defined period, allowing the inhibitor to bind to its target(s). A vehicle control (e.g., DMSO) is run in parallel.

-

Probe Labeling : A broad-spectrum activity-based probe for serine hydrolases, such as a fluorophosphonate (FP) probe tagged with a reporter (e.g., FP-rhodamine), is added to the proteome. The probe covalently labels the active sites of serine hydrolases that were not blocked by the inhibitor.

-

Analysis of Labeled Proteins :

-

Gel-Based Analysis : The proteome is separated by SDS-PAGE. Labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates successful inhibition. The IC50 can be determined by quantifying the band intensity at different inhibitor concentrations.

-

Mass Spectrometry-Based Analysis (ABPP-MudPIT) : For a more global and unbiased profile, the probe-labeled proteins can be enriched (e.g., using a biotinylated probe and streptavidin beads), digested into peptides, and analyzed by multidimensional protein identification technology (MudPIT).[12] This allows for the quantification of dozens of serine hydrolases simultaneously, providing a comprehensive selectivity profile.[11][13] The relative abundance of peptides from each hydrolase in the inhibitor-treated versus control samples reveals which enzymes are targeted.

-

Mandatory Visualizations

ABHD6 Signaling Pathway

Caption: ABHD6 role in endocannabinoid signaling at the synapse.

Experimental Workflow for Competitive ABPP

Caption: Workflow for determining inhibitor selectivity via competitive ABPP.

References

- 1. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. realmofcaring.org [realmofcaring.org]

- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1338575-41-9 | MOLNOVA [molnova.com]

- 9. This compound | MAGL | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to WWL123 (CAS No. 1338574-83-6): A Potent and Selective ABHD6 Inhibitor

Core Properties and Mechanism of Action

WWL123, with the CAS number 1338574-83-6, is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] This carbamate-based compound has emerged as a valuable research tool for investigating the physiological roles of ABHD6 and the broader endocannabinoid system. This compound is characterized by its ability to cross the blood-brain barrier, enabling the study of ABHD6 function within the central nervous system.[1][3]

The primary mechanism of action of this compound is the inhibition of ABHD6, a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting ABHD6, this compound leads to an increase in the levels of 2-AG, thereby modulating endocannabinoid signaling. This targeted inhibition has demonstrated therapeutic potential in preclinical models of epilepsy and has been used to explore the role of ABHD6 in inflammation and metabolic disorders.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a concise overview of its biochemical and physicochemical properties.

| Parameter | Value | Reference |

| CAS Number | 1338574-83-6 | [6] |

| Molecular Formula | C28H24N2O3 | |

| Molecular Weight | 436.5 g/mol | |

| IC50 (ABHD6) | 0.43 µM (430 nM) | [1] |

| Purity | ≥98% (HPLC) | |

| Solubility | 100 mM in DMSO | |

| Storage | Store at -20°C |

Experimental Protocols

In Vitro ABHD6 Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) of this compound against ABHD6 was a critical step in its characterization. The following protocol is based on the competitive activity-based protein profiling (ABPP) method.

Objective: To determine the potency of this compound in inhibiting ABHD6 activity in a cellular context.

Materials:

-

COS-7 cells transiently transfected with human ABHD6

-

This compound stock solution (in DMSO)

-

Fluorophosphonate-rhodamine (FP-rhodamine) activity-based probe

-

Cell lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Methodology:

-

Cell Culture and Transfection: COS-7 cells are cultured under standard conditions and transiently transfected with a plasmid encoding human ABHD6.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound (typically in a serial dilution) for a specified incubation period. A vehicle control (DMSO) is included.

-

Proteome Labeling: Following compound incubation, the cells are lysed, and the proteomes are labeled with the FP-rhodamine probe. This probe covalently binds to the active site of serine hydrolases, including ABHD6.

-

SDS-PAGE and Fluorescence Scanning: The labeled proteomes are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled proteins.

-

Data Analysis: The fluorescence intensity of the band corresponding to ABHD6 is quantified for each this compound concentration. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

In Vivo Anti-Seizure Activity in a PTZ-Induced Seizure Model

The anti-epileptic potential of this compound has been demonstrated in a pentylenetetrazole (PTZ)-induced seizure model in mice.

Objective: To assess the ability of this compound to protect against chemically-induced seizures in mice.

Materials:

-

Male C57BL/6J mice

-

This compound solution (for intraperitoneal injection)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Vehicle control (e.g., saline or a suitable vehicle for this compound)

-

Observation chambers

-

Seizure scoring scale (e.g., Racine scale)

Methodology:

-

Animal Acclimation: Mice are acclimated to the experimental environment for a sufficient period before the experiment.

-

Compound Administration: A cohort of mice is pre-treated with this compound via intraperitoneal (i.p.) injection. A control group receives the vehicle.

-

Seizure Induction: After a specific pre-treatment time (e.g., 30 minutes), seizures are induced by the administration of PTZ.

-

Behavioral Observation: The mice are immediately placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30 minutes). Seizure severity is scored using a standardized scale (e.g., from mild clonus to tonic-clonic seizures).

-

Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting tonic-clonic seizures are compared between the this compound-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the observed effects.[4]

Visualizations

This compound Mechanism of Action and Downstream Signaling

Caption: this compound inhibits ABHD6, increasing 2-AG levels and enhancing CB1 receptor signaling.

Experimental Workflow for In Vivo Anti-Seizure Testing

Caption: Workflow for evaluating the anti-seizure efficacy of this compound in a mouse model.

References

- 1. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (PDF) Superfamily-Wide Portrait of Serine Hydrolase [research.amanote.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols: WWL123 Solubility in DMSO for in vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of WWL123, a potent and selective inhibitor of α/β-hydrolase domain 6 (ABHD6), in in vitro assays. Proper handling and solubilization of this compound in Dimethyl Sulfoxide (DMSO) are critical for obtaining accurate and reproducible experimental results.

Introduction to this compound

This compound is a carbamate-based small molecule that acts as a potent and selective inhibitor of ABHD6, a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting ABHD6, this compound increases the levels of 2-AG, which can then modulate cannabinoid receptors.[1] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the endocannabinoid system. This compound has been investigated for its potential therapeutic effects in various conditions, including epilepsy, inflammation, and metabolic disorders.[1][2] It is a brain-penetrant compound, making it suitable for both in vitro and in vivo studies.[1]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄N₂O₃ | [2][3] |

| Molecular Weight | 436.5 g/mol | [2][3] |

| CAS Number | 1338574-83-6 | [2][4] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% - ≥98% (HPLC) | [5] |

Solubility of this compound in DMSO

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro assays. However, solubility data from different suppliers varies. It is crucial to consider this variability when preparing solutions.

| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Reported Solubility in DMSO (mM) | Notes |

| TargetMol | 0.9 mg/mL | 2.06 mM | Sonication is recommended.[3] |

| MedchemExpress | 1 mg/mL | 2.29 mM | Requires ultrasonic and warming. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2] |

| Cayman Chemical | 1 mg/ml | - | - |

| Tocris Bioscience | 43.65 mg/mL | 100 mM | - |

Note: The significant discrepancy in reported solubility (ranging from ~1 mg/mL to ~43.65 mg/mL) highlights the importance of starting with a small amount of the compound to test its solubility in your specific batch of DMSO. The purity of both the compound and the solvent can affect solubility.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated analytical balance

Procedure:

-

Equilibrate: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[4]

-

Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.365 mg of this compound (based on a molecular weight of 436.5 g/mol ).

-

Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

-

Mix: Vortex the solution thoroughly for several minutes to aid dissolution.

-

Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[3] Gentle warming (e.g., 37°C) can also be applied.[2]

-

Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and that there are no visible particulates.

-

Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C or -80°C.[2][4] Consult the supplier's datasheet for specific long-term storage recommendations. Stored at -80°C, the solution is typically stable for up to 6 months.[2]

Preparation of Working Solutions for in vitro Assays

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Prepare fresh working solutions from the stock solution for each experiment.

Procedure:

-

Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your assay.

-

Mix: Gently mix the working solutions by pipetting or gentle vortexing before adding to the cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its use in in vitro assays.

Caption: this compound inhibits ABHD6, preventing the breakdown of 2-AG.

Caption: General workflow for using this compound in cell-based assays.

Cautions and Best Practices

-

Use High-Purity Reagents: Always use high-purity, anhydrous DMSO and sterile cell culture reagents to ensure the integrity of your experiments.

-

DMSO Toxicity: Be mindful of the final DMSO concentration in your assays and include a vehicle control (DMSO alone) to account for any solvent effects.

-

Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting is highly recommended.

-

Inconsistent Solubility: Due to the reported variations in solubility, it is advisable to perform a small-scale solubility test before preparing a large stock solution.

-

CAS Number Confirmation: There has been some confusion in the literature regarding the correct structure and CAS number for this compound. The correct CAS number is 1338574-83-6. Ensure you have procured the correct compound.

References

Application Notes and Protocols: Strategies for Combining Antiepileptic Drugs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and methodologies for evaluating the combination of antiepileptic drugs (AEDs). While the specific compound "WWL123" does not correspond to a known AED in the scientific literature, the following protocols and data presentation formats can be applied to any investigational antiepileptic compound when assessing its potential in combination therapies. The focus of these notes is on the rationale behind AED combinations, preclinical evaluation strategies, and the interpretation of results.

Introduction to Antiepileptic Drug Combination Therapy

Approximately 30% of individuals with epilepsy do not achieve adequate seizure control with a single antiepileptic drug (monotherapy), leading to drug-resistant epilepsy.[1][2] For these patients, rational combination therapy, the use of two or more AEDs, is a critical treatment strategy.[1][3] The primary goals of combination therapy are to improve seizure control through synergistic or additive efficacy and to minimize adverse effects by using lower doses of individual agents.[3]

The rationale for combining AEDs is often based on targeting different mechanisms of action within the central nervous system to disrupt the processes of seizure generation and propagation.[1][4][5] A successful combination therapy will ideally exhibit supra-additive (synergistic) efficacy, where the combined effect is greater than the sum of the individual drug effects, and infra-additive or additive toxicity.[3]

Mechanisms of Action of Common Antiepileptic Drugs

A fundamental principle of rational AED combination is to use drugs with complementary mechanisms of action.[1] Understanding the molecular targets of different AEDs is crucial for designing effective combination studies. The major mechanisms of action of established AEDs are summarized in the table below.

Table 1: Mechanisms of Action of Selected Antiepileptic Drugs

| Mechanism of Action | Drug Class/Examples | Primary Effect |

| Voltage-Gated Sodium Channel Blockade | Phenytoin, Carbamazepine, Lamotrigine, Lacosamide | Reduces high-frequency neuronal firing by stabilizing the inactive state of sodium channels.[4][6][7] |

| Enhancement of GABAergic Inhibition | Benzodiazepines (e.g., Clonazepam), Barbiturates (e.g., Phenobarbital), Tiagabine, Vigabatrin | Increases the inhibitory effects of GABA by various means, such as positive allosteric modulation of GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA transaminase.[4][5] |

| Voltage-Gated Calcium Channel Blockade | Ethosuximide, Gabapentin, Pregabalin | Modulates calcium influx, which is particularly important in absence seizures (T-type channels) and for neurotransmitter release.[4][5] |

| Glutamate Receptor Antagonism | Perampanel, Topiramate (multiple mechanisms), Felbamate | Reduces excitatory neurotransmission by blocking AMPA or NMDA receptors.[5] |

| Synaptic Vesicle Protein 2A (SV2A) Binding | Levetiracetam, Brivaracetam | Modulates neurotransmitter release, though the precise downstream effects are still being fully elucidated. |

| Multiple Mechanisms | Valproic Acid, Topiramate, Zonisamide, Felbamate | These agents act on several of the targets listed above, providing a broad spectrum of activity.[8] |

Preclinical Evaluation of AED Combinations

The preclinical assessment of a novel AED, referred to here as "Investigational AED," in combination with established drugs is a critical step in development. This process typically involves in vivo seizure models and a systematic analysis of the interaction between the compounds.

Experimental Protocol: Evaluation of Anticonvulsant Activity in Rodent Models

This protocol outlines the use of two standard rodent seizure models, the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test, to evaluate the efficacy of an Investigational AED alone and in combination with a standard AED. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is used to identify drugs effective against absence seizures.[9][10][11]

Objective: To determine the median effective dose (ED50) of an Investigational AED and a standard AED, both alone and in a fixed-ratio combination, and to assess the nature of their interaction using isobolographic analysis.

Materials:

-

Male Swiss mice (20-25 g)

-

Investigational AED

-

Standard AED (e.g., Carbamazepine for MES, Ethosuximide for scPTZ)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Pentylenetetrazol (PTZ)

-

Corneal electrode or electroshock apparatus

-

Standard laboratory equipment for dosing and observation

Methodology:

-

Dose-Response Determination (Monotherapy):

-

Divide mice into groups of 8-10 for each drug.

-

Administer at least four different doses of the Investigational AED to separate groups.

-

Administer at least four different doses of the standard AED to separate groups.

-

A control group receives the vehicle.

-

After a predetermined time for peak drug effect (e.g., 60 minutes post-oral gavage), induce seizures.

-

MES Test: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. Protection is defined as the absence of the tonic hindlimb extension phase.

-

scPTZ Test: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.). Protection is defined as the absence of clonic seizures for at least 30 minutes.

-

-

Record the number of protected animals in each group.

-

Calculate the ED50 for each drug using probit analysis.

-

-

Combination Therapy Evaluation:

-

Based on the individual ED50 values, select a fixed dose ratio for the combination (e.g., 1:1, 1:3, 3:1 of their ED50 fractions).

-

Prepare a solution containing both drugs in the chosen fixed ratio.

-

Administer at least four different doses of the combined drug mixture to new groups of mice.

-

Induce seizures as described above.

-

Calculate the ED50 of the combination from the dose-response data.

-

Data Presentation and Interpretation

The results of the preclinical evaluation should be summarized in a clear and concise manner. Isobolographic analysis is the gold standard for determining the nature of the interaction between two drugs.

Table 2: Hypothetical Efficacy Data for Investigational AED and Standard AED

| Drug/Combination | Seizure Model | ED50 (mg/kg) [95% Confidence Interval] |

| Investigational AED | MES | 25.0 [21.2 - 29.5] |

| Standard AED (Carbamazepine) | MES | 10.0 [8.5 - 11.8] |

| Combination (1:1 ratio) | MES | 12.5 [10.5 - 14.9] (experimentally derived) |

| Investigational AED | scPTZ | 40.0 [34.0 - 47.0] |

| Standard AED (Ethosuximide) | scPTZ | 150.0 [130.0 - 173.0] |

| Combination (1:1 ratio) | scPTZ | 75.0 [63.0 - 89.0] (experimentally derived) |

Isobolographic Analysis

Isobolographic analysis provides a graphical representation of the interaction between two drugs. The line of additivity connects the ED50 values of the two individual drugs. If the experimentally determined ED50 of the combination falls significantly below this line, the interaction is considered synergistic (supra-additive). If it falls on the line, it is additive, and if it is above the line, it is antagonistic (infra-additive).

Caption: Conceptual isobologram illustrating a synergistic interaction.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for clarity and understanding. The following diagrams illustrate a hypothetical mechanism of action and a typical preclinical workflow.

Signaling Pathway: Neuronal Excitability

This diagram shows a simplified model of a neuron and highlights the key targets for antiepileptic drugs. A rational combination therapy would target multiple points in this pathway to achieve greater control over neuronal hyperexcitability.

Caption: Key molecular targets for antiepileptic drugs in a glutamatergic synapse.

Experimental Workflow

The process of evaluating a new AED combination follows a structured path from initial screening to more complex analyses.

References

- 1. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for Efficacy of Combination of Antiepileptic Drugs in Treatment of Epilepsy | Sarhan | Journal of Neurology Research [neurores.org]

- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Anti-Epileptogenic Effects of Antiepileptic Drugs [mdpi.com]

- 9. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Design for WWL123 Treatment in R6/2 Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for evaluating the therapeutic efficacy of WWL123, a hypothetical compound, in the R6/2 transgenic mouse model of Huntington's Disease (HD). The R6/2 mouse model exhibits a rapidly progressive phenotype that recapitulates many aspects of human HD, making it a valuable tool for preclinical screening of potential therapeutics.[1][2] These protocols outline behavioral, molecular, and histological analyses to assess the potential of this compound to ameliorate disease progression. The proposed experimental design is based on the hypothetical mechanism of this compound as an inhibitor of pathways contributing to dopamine dysregulation and metabolic dysfunction, key pathological features of Huntington's Disease.[3]

Introduction to the R6/2 Mouse Model

The R6/2 mouse is a widely utilized transgenic model of Huntington's Disease, expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.[4][5] This results in a progressive neurological phenotype with an early onset of symptoms, typically around 5-6 weeks of age, and a shortened lifespan of 12-14 weeks.[4][6] Key characteristics of the R6/2 model include:

-

Motor Deficits: Progressive decline in motor coordination, tremors, and hypokinesis.[7]

-

Cognitive Impairment: Deficits in learning and memory.[8]

-

Neuropathology: Formation of mutant huntingtin (mHTT) aggregates, brain atrophy (particularly in the striatum and cortex), and neuroinflammation.[5][9][10]

-

Metabolic Dysregulation: Weight loss and evidence of altered brain metabolism.[4][11]

Hypothetical Mechanism of Action for this compound

For the purpose of this experimental design, this compound is hypothesized to be a selective inhibitor of an enzyme, such as Glutathione S-transferase omega-2 (GSTO2), which has been implicated in the dopamine surge and subsequent neuronal vulnerability in Huntington's disease.[3] By inhibiting this pathway, this compound is predicted to normalize dopamine levels, reduce oxidative stress, and prevent downstream metabolic dysfunction, thereby slowing disease progression.

Putative this compound Signaling Pathway

References

- 1. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Discovery of key mechanism in Huntington’s Disease could pave the way for early detection and treatment — Department of Pharmacology [pharm.ox.ac.uk]

- 4. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Models for Validating Preclinical Candidates for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chdifoundation.org [chdifoundation.org]

- 8. scantox.com [scantox.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WWL123 in Endocannabinoid Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL123 is a potent and selective carbamate-based inhibitor of α/β-hydrolase domain 6 (ABHD6), a key enzyme in the endocannabinoid system.[1][2] ABHD6 is responsible for the hydrolysis of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG), thereby terminating its signaling. By inhibiting ABHD6, this compound increases the levels of 2-AG, potentiating its effects at cannabinoid receptors (CB1 and CB2) and other downstream targets. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying endocannabinoid signaling.

Mechanism of Action

This compound acts as an irreversible inhibitor of ABHD6 by covalently modifying the active site serine residue.[3] This inhibition leads to an accumulation of 2-AG in various tissues, including the brain.[4] Increased 2-AG levels enhance the activation of presynaptic CB1 receptors, which in turn suppresses neurotransmitter release. This modulation of synaptic transmission is believed to underlie many of the physiological effects of ABHD6 inhibition, including its potential therapeutic applications in epilepsy, inflammation, and metabolic disorders.[2][5]

Endocannabinoid Signaling Pathway Involving ABHD6

The following diagram illustrates the role of ABHD6 in the 2-AG signaling pathway and the mechanism of action for this compound.

Caption: Role of ABHD6 in 2-AG signaling and inhibition by this compound.

Data Presentation

Quantitative Data for this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ for ABHD6 | 430 nM | Mouse Brain Membranes | [1] |

| Selectivity | Selective for ABHD6 | In vivo mouse brain | [2] |

| Brain Penetrance | Yes | Mouse | [1] |

Note: Comprehensive selectivity data across a wide panel of serine hydrolases with specific IC₅₀ values for this compound is not available in a single public source. Researchers should perform their own selectivity profiling for targets of interest.

Experimental Protocols

ABHD6 Enzymatic Activity Assay using a Fluorescent Substrate

This protocol is adapted from a method for measuring serine hydrolase activity and can be used to determine the potency of this compound.

Materials:

-

HEK293T cells transiently overexpressing human ABHD6

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorophosphonate (FP)-Rhodamine probe

-

This compound stock solution (in DMSO)

-

Protease inhibitor cocktail

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare Cell Lysate:

-

Culture and transfect HEK293T cells with a plasmid encoding human ABHD6.

-

After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the ABHD6 enzyme.

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

Dilute the cell lysate to a working concentration in assay buffer.

-

In a 96-well plate, add a fixed amount of the diluted cell lysate to each well.

-

Prepare serial dilutions of this compound in DMSO and add to the wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

-

Probe Labeling:

-

Add the FP-Rhodamine probe to each well at a final concentration of 1 µM.

-

Incubate the plate at room temperature for 30 minutes in the dark. The FP-Rhodamine probe will covalently label the active site of ABHD6 that has not been inhibited by this compound.

-

-

Measurement:

-

Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for rhodamine (e.g., Ex/Em ~530/590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no lysate).

-

Normalize the fluorescence signal to the DMSO control (representing 100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for ABHD6 enzymatic activity assay.

In Vivo Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol describes a method to assess the anti-convulsant effects of this compound in a chemically-induced seizure model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Pentylenetetrazol (PTZ) solution (in saline)

-

Animal observation cages

-

Video recording equipment (optional)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the housing facility for at least one week before the experiment.

-

Randomly assign mice to experimental groups (e.g., Vehicle + PTZ, this compound [dose 1] + PTZ, this compound [dose 2] + PTZ). A typical group size is 8-10 mice.

-

-

This compound Administration:

-

Prepare a fresh solution of this compound in the vehicle on the day of the experiment. A suggested starting dose range for intraperitoneal (i.p.) injection is 5-20 mg/kg.[2]

-

Administer the appropriate dose of this compound or vehicle to each mouse via i.p. injection.

-

-

PTZ Administration:

-

After a predetermined pretreatment time (e.g., 30-60 minutes) to allow for this compound to reach effective concentrations in the brain, administer a sub-convulsive dose of PTZ (e.g., 35-45 mg/kg, i.p.). The exact dose of PTZ may need to be optimized for the specific mouse strain and colony.

-

-

Seizure Observation and Scoring:

-

Immediately after PTZ injection, place each mouse in an individual observation cage.

-

Observe and record the seizure behavior for at least 30 minutes.

-

Score the seizure severity using a standardized scale, such as the Racine scale:

-

Stage 0: No response

-

Stage 1: Ear and facial twitching

-

Stage 2: Myoclonic jerks of the head and neck

-

Stage 3: Clonic convulsions of the forelimbs

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Generalized tonic-clonic seizures with loss of posture

-

-

Record the latency to the first seizure and the duration of seizures.

-

-

Data Analysis:

-

Compare the seizure scores, latencies, and durations between the vehicle-treated and this compound-treated groups.

-

Use appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test or ANOVA for latencies and durations) to determine the significance of any observed effects.

-

Caption: Workflow for in vivo PTZ-induced seizure model.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of ABHD6 and the endocannabinoid 2-AG in a variety of physiological and pathological processes. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective inhibitor. As with any experimental work, optimization of specific conditions and dosages may be necessary for different experimental systems.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archepilepsy.org [archepilepsy.org]

- 5. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WWL123 in Obesity and Type II Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

WWL123 is a potent and selective carbamate-based inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[1][2] Emerging research has identified ABHD6 as a critical regulator in the pathogenesis of metabolic disorders, including obesity and type II diabetes mellitus.[2] Inhibition of ABHD6 has demonstrated therapeutic potential by mitigating high-fat diet-induced obesity, improving insulin sensitivity, and enhancing glucose-stimulated insulin secretion. These application notes provide a comprehensive overview of the utility of this compound in metabolic disease research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects by irreversibly inhibiting the serine hydrolase activity of ABHD6.[1] ABHD6 is known to hydrolyze various lipid substrates, including monoacylglycerols (MAGs), thereby influencing lipid signaling pathways that impact energy metabolism. By inhibiting ABHD6, this compound is proposed to modulate the levels of specific MAGs and other lipid messengers that play a role in insulin secretion and energy homeostasis. This targeted inhibition makes this compound a valuable tool for dissecting the role of ABHD6 in metabolic regulation and for exploring its therapeutic potential.

The proposed mechanism of action for this compound in the context of obesity and type II diabetes is visually represented in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound in metabolic regulation.

Quantitative Data

While specific quantitative data for this compound in obesity and type II diabetes research is still emerging, the following table summarizes the known inhibitory activity of this compound against its target, ABHD6. This provides a basis for dose-selection in experimental studies.

| Compound | Target | IC50 | Assay System | Reference |

| This compound | ABHD6 | 430 nM (0.43 µM) | Not specified | [3] |

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound in key in vitro and in vivo models of obesity and type II diabetes.

In Vivo Studies: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines the use of this compound in a diet-induced obesity mouse model to assess its effects on weight gain, glucose tolerance, and insulin sensitivity.

Caption: Experimental workflow for in vivo studies with this compound.

Materials:

-

This compound (MedChemExpress, HY-110178)

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Male C57BL/6J mice (6 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Glucose solution (for GTT)

-

Insulin solution (for ITT)

-

Glucometer and test strips

-

Animal scale

-

Metabolic cages (optional, for food intake monitoring)

Procedure:

-

Acclimatization: Acclimatize mice for one week on a standard chow diet.

-

Diet Induction: Switch mice to an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should remain on the standard chow diet.

-

Group Formation: Randomize HFD-fed mice into two groups: Vehicle control and this compound treatment.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) once daily for 8 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Glucose Tolerance Test (GTT): In the 6th week of treatment, perform a GTT. After a 6-hour fast, administer an i.p. injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): In the 7th week of treatment, perform an ITT. After a 4-hour fast, administer an i.p. injection of insulin (0.75 U/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.

-

Endpoint Analysis: At the end of the 8-week treatment period, euthanize mice and collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Harvest tissues such as liver and adipose tissue for histological analysis (e.g., H&E staining for hepatic steatosis) and molecular analysis (e.g., gene expression of inflammatory markers).

In Vitro Studies: Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets

This protocol details the procedure for assessing the direct effect of this compound on insulin secretion from isolated pancreatic islets.

Caption: Experimental workflow for GSIS assay with this compound.

Materials:

-

This compound

-

Collagenase P

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer

-

Glucose

-

Bovine Serum Albumin (BSA)

-

Insulin ELISA kit

-

Pancreatic islets isolated from mice

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRBH buffer containing 2.8 mM glucose and 0.5% BSA for 1 hour at 37°C.

-

GSIS Assay:

-

Transfer groups of 5-10 islets to tubes containing KRBH buffer with either:

-

Low glucose (2.8 mM)

-

Low glucose (2.8 mM) + this compound (e.g., 1 µM, 10 µM)

-

High glucose (16.7 mM)

-

High glucose (16.7 mM) + this compound (e.g., 1 µM, 10 µM)

-

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection: Collect the supernatant from each tube.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare insulin secretion between the different treatment groups.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of ABHD6 in obesity and type II diabetes. The provided protocols offer a framework for researchers to explore the therapeutic potential of ABHD6 inhibition using this compound in relevant preclinical models. Further studies are warranted to fully elucidate the in vivo efficacy and mechanism of action of this compound in metabolic diseases.

References

Troubleshooting & Optimization

WWL123 not showing expected inhibitory effect

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the ABHD6 inhibitor, WWL123.

Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect

This guide addresses common issues that may lead to a lack of an observable inhibitory effect of this compound in your experiments.

| Question | Potential Cause | Recommended Solution |

| 1. Why am I not observing any effect of this compound on my cancer cell line? | Inappropriate Concentration: The widely reported IC50 of ~430 nM for this compound is often determined in biochemical assays. Cellular assays typically require higher concentrations to account for cell permeability, stability, and off-target effects. For some inhibitors, the effective concentration in cell-based assays can be 10- to 100-fold higher than the biochemical IC50. | - Perform a dose-response experiment over a wide range of concentrations (e.g., 100 nM to 50 µM) to determine the optimal concentration for your specific cell line and assay. - Consult literature for typical concentrations of other small molecule inhibitors in similar cellular assays. |

| Cell Line Specificity: The role of ABHD6 is context-dependent. In non-small cell lung cancer (NSCLC), ABHD6 acts as an oncogene, and its inhibition is expected to reduce cell migration and invasion.[1] Conversely, in colorectal cancer, ABHD6 has been reported to function as a tumor suppressor, where its inhibition might not lead to an anti-proliferative effect.[2][3] | - Verify the expression level of ABHD6 in your cell line of interest. High expression may correlate with sensitivity to inhibition in cancers where it acts as an oncogene. - Research the known role of ABHD6 in your specific cancer type to ensure it is a valid therapeutic target. | |

| Compound Instability or Degradation: this compound, like many small molecules, can be sensitive to storage conditions and handling. Improper storage can lead to degradation and loss of activity. | - Store the stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). - Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use vials. - Protect the compound from light. | |

| 2. My cell viability assay (e.g., MTT, CellTiter-Glo) shows no change after this compound treatment. What could be wrong? | Assay Incubation Time: The inhibitory effect of this compound on cell viability may not be apparent at early time points. The downstream effects of ABHD6 inhibition may take time to manifest as a detectable change in cell proliferation or viability. | - Extend the incubation time of your cell viability assay. Consider running a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint. |

| Assay Interference: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations, masking the specific effect of the inhibitor. | - Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experimental setup. - Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and non-toxic to your cells. | |

| 3. I don't see a change in the phosphorylation of downstream proteins after this compound treatment in my Western blot. What should I check? | Suboptimal Treatment Conditions: The timing of protein extraction after inhibitor treatment is crucial. The peak effect on downstream signaling pathways can be transient. | - Perform a time-course experiment, treating cells with this compound for various durations (e.g., 1, 6, 12, 24 hours) before protein lysis to identify the optimal time point for observing changes in your target protein's phosphorylation status. |

| Incorrect Downstream Target: The downstream effects of ABHD6 inhibition are cell-type specific. In NSCLC, the expected downstream effect is the activation of PPARα/γ signaling due to the accumulation of monoacylglycerols.[1] In colorectal cancer, ABHD6 overexpression has been shown to inhibit the AKT signaling pathway.[2][3] | - Based on your cancer model, investigate the appropriate downstream markers. For NSCLC, consider assessing PPARα/γ target gene expression. For other cancers, you may need to explore the impact on pathways like AKT. | |

| Technical Issues with Western Blot: Problems with protein extraction, gel electrophoresis, antibody quality, or detection can all lead to a failure to observe expected changes. | - Ensure you are using appropriate lysis buffers containing protease and phosphatase inhibitors. - Verify the specificity and optimal dilution of your primary and secondary antibodies. - Run appropriate controls, including a positive control for your target protein and a loading control to ensure equal protein loading. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6).[4] ABHD6 is a serine hydrolase that plays a role in the metabolism of lipids, including the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting ABHD6, this compound can alter the levels of these signaling lipids, thereby affecting various cellular processes.

Q2: What is the known role of ABHD6 in cancer?

A2: The role of ABHD6 in cancer appears to be context-dependent.

-

Oncogenic Role: In some cancers, such as non-small cell lung carcinoma (NSCLC), high expression of ABHD6 is associated with a poorer prognosis.[1] In these cancers, ABHD6 promotes cell migration, invasion, and tumor growth.[1]

-

Tumor Suppressor Role: In contrast, in colorectal cancer, ABHD6 expression is lower in tumor tissues, and its overexpression has been shown to suppress cancer progression by inhibiting the AKT signaling pathway.[2][3]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C. For short-term use, -20°C is acceptable. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q4: What are the potential downstream signaling pathways affected by this compound?

A4: The downstream effects of this compound are mediated by its inhibition of ABHD6 and the subsequent alteration of lipid signaling.

-

In NSCLC, inhibition of ABHD6 leads to the accumulation of monoacylglycerols (MAGs), which can activate PPARα/γ signaling.[1]

-

In colorectal cancer cells, overexpression of ABHD6 has been linked to the inhibition of the AKT signaling pathway.[2][3]

Quantitative Data Summary

| Compound | Target | Biochemical IC50 | Reported Cellular IC50 in Cancer Lines |

| This compound | ABHD6 | ~430 nM | Not consistently reported. Expect to be in the µM range. |

| Other Small Molecule Inhibitors (for comparison) | Various | Varies | Often in the 10-50 µM range for initial studies.[6] |

Note: The biochemical IC50 is the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. The cellular IC50 is the concentration required to inhibit a biological process within a cell by 50% and is influenced by factors such as cell membrane permeability and drug metabolism. Therefore, the effective concentration in a cellular experiment is often significantly higher than the biochemical IC50.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration of this compound. Plot the results to determine the IC50 value.

Western Blot Analysis

This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation following this compound treatment.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the determined optimal time. Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein (e.g., phospho-AKT, total AKT, or a loading control like β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize the expression of your target protein to the loading control.

Visualizations

Caption: Proposed signaling pathway of ABHD6 inhibition by this compound in NSCLC.

Caption: General experimental workflow for testing the effect of this compound.

Caption: Troubleshooting flowchart for unexpected this compound experimental results.

References

- 1. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABHD6 suppresses colorectal cancer progression via AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cqb.pku.edu.cn [cqb.pku.edu.cn]